Butyl-9,10-Epoxystearat

Übersicht

Beschreibung

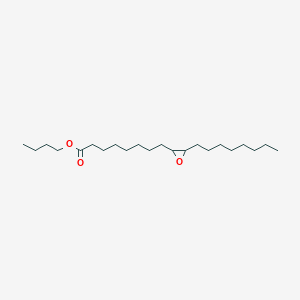

Butyl epoxystearate is an organic compound with the molecular formula C22H42O3. It is a derivative of stearic acid, where the 9,10 positions on the carbon chain are epoxidized, and the carboxyl group is esterified with butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Plasticizers in PVC

BES serves as a secondary plasticizer in polyvinyl chloride (PVC) formulations. It enhances flexibility and reduces volatility compared to conventional plasticizers. Research indicates that incorporating BES can lead to a reduction in plasticizer extraction rates by up to 50%, improving the longevity and performance of PVC products such as flooring, cables, and automotive parts .

| Plasticizer Type | Extraction Reduction (%) | Application |

|---|---|---|

| Conventional | 15-20 | General PVC applications |

| Butyl Epoxystearate | Up to 50 | Flooring, cables, automotive |

Lubricants

BES is also explored for its potential as a biobased lubricant. Its application in lubricant formulations can improve performance characteristics such as thermal stability and low-temperature fluidity. Studies have shown that BES can enhance the lubricating properties of vegetable oil-based lubricants, making them suitable for various mechanical applications .

Prepreg Compositions

In the field of composite materials, butyl epoxystearate is utilized in epoxy resin curable compositions for prepregs. These materials are essential in aerospace and automotive industries due to their lightweight and high strength-to-weight ratio. The incorporation of BES enhances the curing process and improves the mechanical properties of the resulting composites .

Case Study: Use in PVC Applications

A study conducted on self-plasticized PVC formulations demonstrated that replacing traditional phthalates with BES not only reduced health risks but also improved thermal stability and mechanical strength. The findings indicated that blends containing BES exhibited superior processing characteristics compared to those with conventional plasticizers .

Case Study: Biobased Lubricants

Research focusing on the formulation of biobased lubricants revealed that adding butyl epoxystearate significantly improved viscosity index and wear resistance under high-load conditions. This study highlighted the potential for BES to replace petroleum-derived lubricants in environmentally sensitive applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl epoxystearate can be synthesized through the epoxidation of butyl stearate. The process typically involves the reaction of butyl stearate with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C. The epoxidation reaction introduces an oxirane ring at the 9,10 positions of the stearic acid chain.

Industrial Production Methods

In an industrial setting, the production of butyl 9,10-epoxystearate involves large-scale epoxidation reactors where butyl stearate is continuously fed and reacted with a peracid. The reaction mixture is then subjected to purification processes, including washing, neutralization, and distillation, to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl epoxystearate undergoes several types of chemical reactions, including:

Oxidation: The oxirane ring can be further oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to form butyl stearate or other reduced forms.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the oxirane ring under mild conditions.

Major Products

Oxidation: Diols and other oxygenated derivatives.

Reduction: Butyl stearate and other reduced forms.

Substitution: Substituted products depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of butyl 9,10-epoxystearate involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Epoxystearic acid: Similar structure but without the butyl ester group.

Epoxyoleic acid: Another epoxidized fatty acid with similar properties.

Butyl stearate: The non-epoxidized form of butyl 9,10-epoxystearate.

Uniqueness

Butyl epoxystearate is unique due to the presence of both the oxirane ring and the butyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Biologische Aktivität

Butyl epoxystearate is an epoxidized fatty acid ester derived from stearic acid, commonly used as a plasticizer in various industrial applications. Its biological activity, particularly in terms of safety and potential therapeutic effects, is a subject of growing interest in the fields of biochemistry and toxicology. This article reviews the current understanding of the biological activity of butyl epoxystearate, focusing on its interactions with biological systems, potential health effects, and applications.

Butyl epoxystearate is characterized by its structure as an ester formed from butanol and epoxidized stearic acid. The presence of the epoxy group contributes to its reactivity and interaction with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 242.36 g/mol |

| Appearance | Colorless liquid |

| Density | 0.90 g/cm³ |

| Boiling Point | 300 °C |

1. Cellular Toxicity

Research indicates that butyl epoxystearate exhibits low toxicity levels in mammalian cells. In vitro studies have shown that it does not significantly affect cell viability at concentrations typically used in industrial applications . However, prolonged exposure may lead to cytotoxic effects, necessitating further investigation into its long-term safety profile.

2. Enzyme Interaction

Butyl epoxystearate has been studied for its potential to inhibit certain enzymes involved in lipid metabolism. For example, it has been shown to interact with lipases, which are crucial for fat digestion and metabolism . This interaction could influence lipid profiles in biological systems, although the exact mechanisms remain unclear.

3. Antimicrobial Activity

Some studies suggest that butyl epoxystearate may possess antimicrobial properties. Its effectiveness against specific bacterial strains has been documented, indicating potential applications in food preservation and packaging . However, comprehensive studies are needed to establish its efficacy and safety as an antimicrobial agent.

Case Study 1: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety of butyl epoxystearate in consumer products. The study involved oral administration in rodent models, revealing no significant adverse effects at low doses. However, higher doses resulted in mild gastrointestinal disturbances . These findings suggest that while butyl epoxystearate is generally safe at low concentrations, caution should be exercised at higher levels.

Case Study 2: Plasticizer Efficacy

In a comparative study of various plasticizers, butyl epoxystearate was evaluated for its performance in PVC formulations. It demonstrated excellent compatibility and flexibility without leaching out of the polymer matrix, making it a suitable candidate for applications requiring durable materials .

Research Findings

Recent research has focused on the synthesis and application of butyl epoxystearate as a biodegradable plasticizer derived from renewable sources such as palm oil and soybean oil . This aligns with global trends towards sustainable materials in manufacturing processes.

Table: Summary of Biological Activity Research Findings

Eigenschaften

IUPAC Name |

butyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXLIKDYGCVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883299 | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Butyl 9,10-epoxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.910 @ 20 °C | |

| Record name | BUTYL 9,10-EPOXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

106-83-2 | |

| Record name | Butyl 3-octyl-2-oxiraneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 9,10-epoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl epoxystearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-octyloxiran-2-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 9,10-EPOXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.